molecular formula C17H28ClN B1527121 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1332529-14-2

1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1527121
CAS RN: 1332529-14-2
M. Wt: 281.9 g/mol
InChI Key: FTZCMLFNWHNFPP-UHFFFAOYSA-N
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Description

The compound “1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride” is closely related to 1-(1-Adamantyl)ethylamine hydrochloride . This compound is a white to almost white powder or crystal . It is used in the laboratory for the synthesis of substances . It is also indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults (17 years and older) .


Molecular Structure Analysis

The molecular formula of 1-(1-Adamantyl)ethylamine hydrochloride, a related compound, is C12H21N·HCl, with a molecular weight of 215.77 . The specific molecular structure of “this compound” was not found in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives have been studied . These compounds are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

1-(1-Adamantyl)ethylamine hydrochloride, a related compound, is a solid at 20 degrees Celsius . It is almost transparent when dissolved in hot water . Its melting point is 375 degrees Celsius .

Scientific Research Applications

Synthesis and Structure Analysis

Novel molecular hybrids involving adamantane, such as 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane, have been synthesized, demonstrating the compound's utility in creating new molecular structures with potential biological activities. The synthesis process includes reactions with enaminones and formaldehyde, leading to compounds with significant anti-inflammatory properties, although they show no antibacterial activity against various strains. The structure of these compounds is confirmed through spectral and analytical data, along with X-ray analysis for definitive structural determination (Kalita et al., 2017).

Chemical Transformations

1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridines undergo unique chemical transformations when exposed to trifluoromethanesulfonic acid, leading to carbocationic intramolecular cyclization and Wagner–Meerwein rearrangement. This results in the formation of substituted 1-azabicyclo[3.3.1]non-3-enes annulated with a homoadamantane framework, showcasing the compound's potential for generating novel cyclic structures with interesting chemical properties. The structure of these new compounds is verified using spectral methods and X-ray structural analysis (Shadrikova et al., 2020).

Polymer Chemistry Applications

The adamantane moiety has been utilized in the synthesis of polyamide-imides containing pendant adamantyl groups, highlighting its role in the development of new materials with unique properties. These polyamide-imides exhibit high thermal stability and good mechanical properties, making them suitable for various industrial applications. The introduction of the adamantyl group significantly affects the solubility and thermal properties of these polymers, demonstrating the utility of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride in materials science (Liaw & Liaw, 2001).

Antioxidant and Antimicrobial Activities

Compounds derived from tetrahydropyridines, including those with adamantane substituents, have been investigated for their antioxidant and antimicrobial properties. This research demonstrates the potential of this compound derivatives as candidates for developing new therapeutic agents with antioxidant and antimicrobial capabilities. The effectiveness of these compounds against various microbial strains and their ability to scavenge free radicals highlight their potential in medicinal chemistry (Lawung et al., 2009).

Safety and Hazards

1-(1-Adamantyl)ethylamine hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is the influenza A virus . This compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Mode of Action

This compound acts as a nicotinic antagonist , dopamine agonist , and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) .

Biochemical Pathways

The compound affects the neurotransmitter pathways in the brain, particularly those involving dopamine and glutamate . By acting as a dopamine agonist, it enhances the activity of dopamine pathways. As a noncompetitive NMDA antagonist, it inhibits the activity of glutamate pathways. These actions can lead to a reduction in symptoms of diseases like Parkinson’s .

Pharmacokinetics

The compound has a high bioavailability of 86–90% . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life ranges from 10–31 hours , and it is excreted in the urine . These properties suggest that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of viral replication in the case of influenza A virus . In the context of Parkinson’s disease, it can help reduce symptoms such as dyskinesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and should be stored away from oxidizing agents . Furthermore, the compound’s effectiveness can be influenced by the patient’s health status, such as kidney function, as it is excreted in the urine .

Biochemical Analysis

Biochemical Properties

1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression . Additionally, it may activate other enzymes, leading to enhanced biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, it may influence the activity of cofactors involved in these pathways, further modulating its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall efficacy . For instance, its presence in the mitochondria may affect cellular respiration and energy production.

properties

IUPAC Name

1-(1-adamantyl)-4,5-dimethyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N.ClH/c1-12-3-4-18(11-13(12)2)17-8-14-5-15(9-17)7-16(6-14)10-17;/h14-16H,3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZCMLFNWHNFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C23CC4CC(C2)CC(C4)C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

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